molecular formula C14H20ClN3O2 B2454649 N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide CAS No. 2094325-29-6

N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide

Cat. No.: B2454649
CAS No.: 2094325-29-6
M. Wt: 297.78
InChI Key: BZBOWPBYYNCTKQ-UHFFFAOYSA-N
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Description

N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide is a synthetic organic compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol. This compound is characterized by the presence of a chloropyridine ring, a formamido group, and a methylpentanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloropyridine with formamide to introduce the formamido group. This intermediate is then reacted with 2-methylpentanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect is determined by the specific pathways and targets involved in the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: A precursor in the synthesis of N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide.

    4-acetyl-2-chloropyridine: Another chloropyridine derivative with different functional groups

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylpentanoylamino)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-3-4-10(2)13(19)17-7-8-18-14(20)11-5-6-16-12(15)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBOWPBYYNCTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NCCNC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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